molecular formula C9H10BrNO B8811178 1-(2-Bromopyridin-3-yl)cyclobutanol

1-(2-Bromopyridin-3-yl)cyclobutanol

Cat. No. B8811178
M. Wt: 228.09 g/mol
InChI Key: OPQQFZXMMRDXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromopyridin-3-yl)cyclobutanol is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromopyridin-3-yl)cyclobutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromopyridin-3-yl)cyclobutanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-(2-bromopyridin-3-yl)cyclobutan-1-ol

InChI

InChI=1S/C9H10BrNO/c10-8-7(3-1-6-11-8)9(12)4-2-5-9/h1,3,6,12H,2,4-5H2

InChI Key

OPQQFZXMMRDXPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(N=CC=C2)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (3.0 mL, 21.40 mmol) in THF (10 mL) at −78° C. was added n-BuLi (7.6 mL, 17.84 mmol). After 30 min, a solution of 2-bromopyridine (1.1 mL, 11.89 mmol) in THF (30 mL) was added and stirring was continued at −78° C. After 45 min, cyclobutanone (1.0 g, 14.27 mmol) was added and the mixture was stirred at −78° C. for 1.5 h. After warming to room temperature, the mixture was quenched with water (20 mL), diluted with saturated NH4Cl (15 mL), and extracted with Et2O (3×30 mL). The combined organic layer was dried (MgSO4), filtered, and concentrated to afford an orange oil. Purification by flash column chromatography on silica gel using hexanes/EtOAc (2:1) afforded 1-(2-bromo-pyridin-3-yl)-cyclobutanol as an orange oil (1.0 g, 37%). 1H NMR (CDCl3) δ 1.69-1.73 (m, 1H), 2.19-2.22 (m, 1H), 2.49-2.55 (m, 2H), 2.61-2.68 (m, 2H), 3.01 (s, 1H), 7.29 (dd, 1H, J=5.1, 4.8 Hz), 7.68 (dd, 1H, J=7.7, 2.1 Hz), 8.28 (dd, 1H, J=4.7, 1.8 Hz).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,3-Dibromopyridine (2.30 g, 9.7 mmol) in tetrahydrofuran (10 mL) was added to a solution of isopropyl magnesium chloride/lithium chloride (1M in tetrahydrofuran, 10 mL, prepared according to the method of Krasovskiy and Knochel, Angew. Chem. Int. Ed. 2004, 43, 3333-3336) at approximately −15° C. under nitrogen. This mixture was cooled to −78° C. and cyclobutanone (0.74 mL, 9.9 mmol) added. It was stirred for 1 hour before allowing to warm to 0° C. for a further 1 hour then quenched with saturated ammonium chloride solution. Water (150 mL) was added and extracted with diethyl ether (2×75 mL). These extracts were washed with water and brine then dried (MgSO4), filtered and the solvent removed in vacuo. Purification by flash column chromatography eluting with a 0-10% diethyl ether/dichloromethane gradient gave 1-(2-bromopyridin-3-yl)cyclobutanol (0.57 g, 26%). 1H NMR (400 MHz, CDCl3) δ 8.28 (1H, dd, J=1.9, 4.7 Hz), 7.68 (1H, dd, J=1.9, 7.6 Hz), 7.30-7.26 (1H, m), 3.00 (1H, s), 2.70-2.60 (2H, m), 2.55-2.47 (2H, m), 2.30-2.16 (1H, m), 1.77-1.65 (1H, m); m/z (ES+) 228, 230 [MH+].
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step Two

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